molecular formula C17H20N4O4 B380268 ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B380268
M. Wt: 344.4g/mol
InChI Key: AYHJUIZUGXSLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-mediated, catalyst-free synthesis has been demonstrated to be an efficient and eco-friendly method for producing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions result in the modulation of cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4g/mol

IUPAC Name

ethyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N4O4/c1-5-25-16(22)14-10(2)20-17-18-9-19-21(17)15(14)12-8-11(23-3)6-7-13(12)24-4/h6-9,15H,5H2,1-4H3,(H,18,19,20)

InChI Key

AYHJUIZUGXSLCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)OC)OC)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N=CNN2C1C3=C(C=CC(=C3)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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